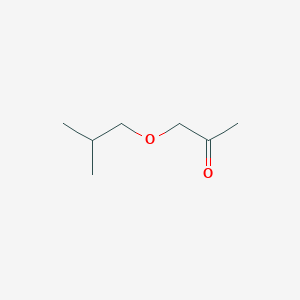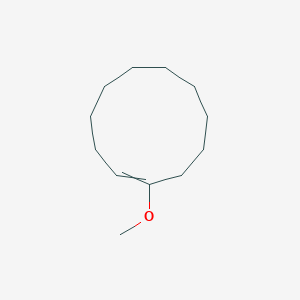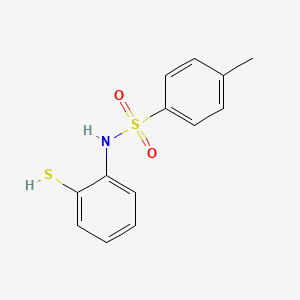
1,1,3-Trichloroheptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,3-Trichloroheptane is an organic compound with the molecular formula C7H13Cl3 It is a chlorinated hydrocarbon, characterized by the presence of three chlorine atoms attached to a heptane backbone
準備方法
The synthesis of 1,1,3-Trichloroheptane typically involves the chlorination of heptane. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions. The reaction is usually conducted at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms on the heptane molecule.
Industrial production methods may involve continuous flow reactors where heptane and chlorine gas are introduced simultaneously, ensuring efficient mixing and reaction. The product is then purified through distillation to obtain pure this compound.
化学反応の分析
1,1,3-Trichloroheptane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidation of this compound can lead to the formation of chlorinated alcohols or carboxylic acids, depending on the reagents and conditions used.
Common reagents for these reactions include sodium hydroxide (NaOH) for substitution, thiols for reduction, and potassium permanganate (KMnO4) for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,1,3-Trichloroheptane has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other chlorinated compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Research into the biological effects of chlorinated hydrocarbons often includes studies on this compound to understand its impact on living organisms.
Medicine: While not directly used as a drug, its derivatives may have potential medicinal properties that are explored in pharmaceutical research.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
作用機序
The mechanism by which 1,1,3-Trichloroheptane exerts its effects is primarily through its reactivity with other chemical species. The chlorine atoms in the molecule make it highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes.
類似化合物との比較
1,1,3-Trichloroheptane can be compared with other chlorinated hydrocarbons such as:
1,1,1-Trichloroheptane: Similar in structure but with all three chlorine atoms on the same carbon atom.
1,1,2-Trichloroethane: A shorter chain chlorinated hydrocarbon with different reactivity and applications.
1,2,3-Trichloropropane: Another chlorinated hydrocarbon with three chlorine atoms on adjacent carbon atoms, used in different industrial applications.
The uniqueness of this compound lies in its specific arrangement of chlorine atoms, which influences its chemical behavior and reactivity compared to its analogs.
特性
CAS番号 |
56686-57-8 |
|---|---|
分子式 |
C7H13Cl3 |
分子量 |
203.5 g/mol |
IUPAC名 |
1,1,3-trichloroheptane |
InChI |
InChI=1S/C7H13Cl3/c1-2-3-4-6(8)5-7(9)10/h6-7H,2-5H2,1H3 |
InChIキー |
ILOBEFYKGWLPCV-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Phenyl-7-(2H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B14625090.png)
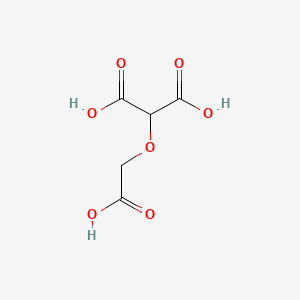

![Acetamide, N-[4-(4-methoxyphenyl)butyl]-N-2-propenyl-](/img/structure/B14625112.png)
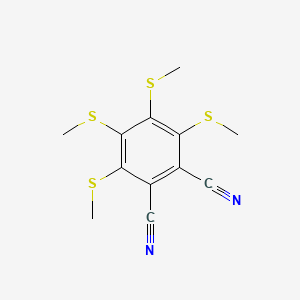
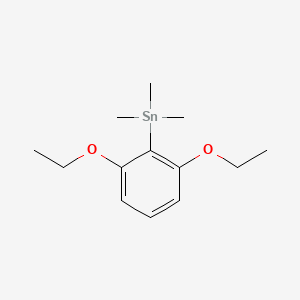

![N'-{3-[(6-Chloropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14625141.png)
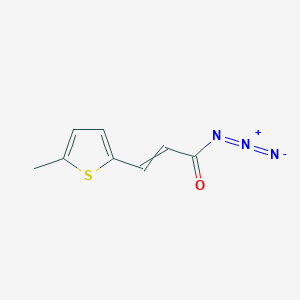
![N,N-Dimethyl-2-[(E)-(phenylimino)methyl]aniline](/img/structure/B14625163.png)
![Benzaldehyde, 3-[(4-iodophenyl)sulfonyl]-4,5-dimethoxy-](/img/structure/B14625164.png)
